N,N'-(ethyne-1,2-diyldibenzene-2,1-diyl)bis[2-(naphthalen-2-yloxy)acetamide]
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Overview
Description
N,N’-(ethyne-1,2-diyldibenzene-2,1-diyl)bis[2-(naphthalen-2-yloxy)acetamide] is a complex organic compound characterized by its unique structure, which includes ethyne, benzene, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(ethyne-1,2-diyldibenzene-2,1-diyl)bis[2-(naphthalen-2-yloxy)acetamide] typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4,4’-(ethyne-1,2-diyl)dibenzaldehyde, which is then reacted with appropriate naphthalene derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(ethyne-1,2-diyldibenzene-2,1-diyl)bis[2-(naphthalen-2-yloxy)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituents introduced.
Scientific Research Applications
N,N’-(ethyne-1,2-diyldibenzene-2,1-diyl)bis[2-(naphthalen-2-yloxy)acetamide] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of N,N’-(ethyne-1,2-diyldibenzene-2,1-diyl)bis[2-(naphthalen-2-yloxy)acetamide] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-(ethane-1,2-diyl)bis(benzamides): Similar in structure but with ethane instead of ethyne linkage.
4,4’-(ethyne-1,2-diyl)dibenzaldehyde: Shares the ethyne and benzene moieties but lacks the naphthalene and acetamide groups.
N,N’-(ethane-1,2-diyl)bis(N-methylformamide): Contains ethane linkage and formamide groups instead of naphthalen-2-yloxy and acetamide groups
Uniqueness
N,N’-(ethyne-1,2-diyldibenzene-2,1-diyl)bis[2-(naphthalen-2-yloxy)acetamide] is unique due to its combination of ethyne, benzene, and naphthalene moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry, where its structural features can be leveraged for targeted functions and activities .
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[2-[2-[2-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]ethynyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2O4/c41-37(25-43-33-21-19-27-9-1-3-13-31(27)23-33)39-35-15-7-5-11-29(35)17-18-30-12-6-8-16-36(30)40-38(42)26-44-34-22-20-28-10-2-4-14-32(28)24-34/h1-16,19-24H,25-26H2,(H,39,41)(H,40,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAVYZLTZNJPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC=C3C#CC4=CC=CC=C4NC(=O)COC5=CC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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